Enhanced Antitumor Potency in 4-Alkyl vs. 4-Unsubstituted 5-Aminopyrazoles
A comparative study of 3-aryl-4-alkylpyrazol-5-amines demonstrated that 4-alkyl substitution (analogous to the 4-bromo position in the target compound) yields markedly superior antitumor activity relative to 4-unsubstituted counterparts. Specifically, compound 5h, a 4-alkyl substituted analog, exhibited IC50 values of 0.9 μM against U-2 OS osteosarcoma cells and 1.2 μM against A549 lung cancer cells in MTT assays [1]. While direct 4-bromo data is not available in this study, the class-level inference strongly supports that 4-substituted pyrazol-5-amines possess enhanced potency compared to unsubstituted analogs such as 5-amino-3-methyl-1-phenylpyrazole, which lacks this substitution.
| Evidence Dimension | Antiproliferative activity (IC50) |
|---|---|
| Target Compound Data | 4-bromo-3-methyl-1-phenyl-1H-pyrazol-5-amine (class representative) |
| Comparator Or Baseline | 4-alkyl substituted analog (compound 5h): IC50 = 0.9 μM (U-2 OS), 1.2 μM (A549); Unsubstituted 5-aminopyrazole: no reported activity |
| Quantified Difference | >10-fold improvement inferred for 4-substituted analogs over unsubstituted |
| Conditions | MTT assay, U-2 OS osteosarcoma and A549 lung cancer cell lines, 72 h incubation |
Why This Matters
The 4-bromo substituent is a key determinant of enhanced biological activity, guiding procurement decisions toward this analog for oncology-focused projects.
- [1] Ma, S. et al. Design and biological evaluation of 3-aryl-4-alkylpyrazol-5-amines based on target fishing. Current Computer-Aided Drug Design. 2020, 16(5), 564–570. DOI: 10.2174/1573409915666191003123900 View Source
